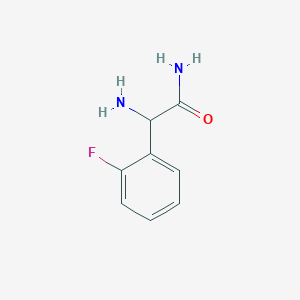

2-Amino-2-(2-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-2-(2-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H9FN2O . It is a derivative of fluorene and has a molecular weight of 168.17 .

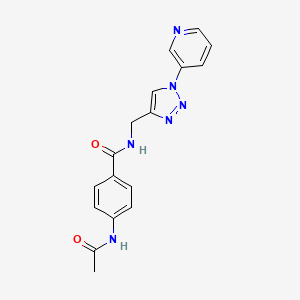

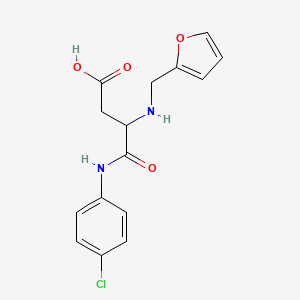

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9FN2O/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) . This indicates that the compound contains a fluorophenyl group attached to an acetamide group with an amino substitution .

Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 168.17 . The compound’s InChI code is 1S/C8H9FN2O/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) .

Scientific Research Applications

Metabolic Studies

Studies have shown that compounds related to 2-Amino-2-(2-fluorophenyl)acetamide are involved in metabolic processes. For instance, Baldwin and Hutson (1980) investigated the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats, revealing the formation of metabolites like 2-amino-4-chloro-5-fluorophenyl sulphate and N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide (Baldwin & Hutson, 1980).

Synthesis and Chemical Analysis

Research by Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, emphasizing the importance of this compound in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Antipsychotic Potential

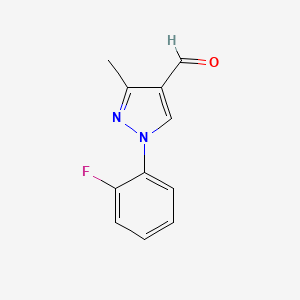

In a study on novel potential antipsychotic agents, Wise et al. (1987) synthesized and evaluated a series of compounds including 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, demonstrating its unique antipsychotic-like profile in behavioral animal tests (Wise et al., 1987).

Local Anesthetic Activities

Badiger et al. (2012) explored the local anesthetic activities of various 2-aminothiazole and 2-aminothiadiazole derivatives, including N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl]-2-substituted acetamides, highlighting the potential of these compounds in medical applications (Badiger et al., 2012).

Pharmacological Properties

King et al. (2011) studied the anticonvulsant activities of primary amino acid derivatives, including N'-benzyl 2-amino acetamides, which are closely related to the structure of this compound, providing insights into their potential use in treating convulsions (King et al., 2011).

Safety and Hazards

While specific safety and hazard information for “2-Amino-2-(2-fluorophenyl)acetamide” is not available, similar compounds have been associated with certain hazards. For instance, 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Related compounds have been shown to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Related compounds, such as indole derivatives, have been shown to impact a wide range of biochemical pathways .

Result of Action

Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Analysis

Biochemical Properties

It is known that the compound is a versatile acetamide derivative crucial in organic synthesis and medicinal chemistry . Its fluorophenyl group enhances stability and alters biological activity, impacting properties like solubility and lipophilicity .

Cellular Effects

Similar compounds have been shown to interact with various cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Properties

IUPAC Name |

2-amino-2-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVPRHYWEYAICY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)N)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2948505.png)

![Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate](/img/structure/B2948510.png)

![3-(2-Fluorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2948513.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2948515.png)

![8-(4-chlorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)